molecular formula C7H8F2N2O2 B13992343 methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate

methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate

Cat. No.: B13992343
M. Wt: 190.15 g/mol
InChI Key: YIFDUMZOIRKUMJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the ester group can influence its solubility and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetate is unique due to its specific combination of the pyrazole ring, difluoromethyl group, and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 2-[1-(difluoromethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C7H8F2N2O2/c1-13-6(12)4-5-2-3-11(10-5)7(8)9/h2-3,7H,4H2,1H3

InChI Key

YIFDUMZOIRKUMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN(C=C1)C(F)F

Origin of Product

United States

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